molecular formula C15H16N2O6 B4567239 1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4567239
M. Wt: 320.30 g/mol
InChI Key: GDNUUFQXFXQCRH-JXMROGBWSA-N
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Description

1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C15H16N2O6 and its molecular weight is 320.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10083623 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Properties A new pathway for synthesizing 5-(p-hydroxybenzyl)pyrimidines has been developed, utilizing phenolic Mannich bases alongside pyrimidines with multiple activating groups. This method facilitates alkylation on either the phenolic oxygen or the pyrimidine N-1 atom, depending on the conditions. This approach has been successfully applied to create trimethoprim, a widely recognized broad-spectrum antibacterial agent, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol (Roth, Strelitz, & Rauckman, 1980).

Antitumor Activity The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) has been synthesized, showcasing a general method for producing various 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines. The synthesis route involved converting a key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, to the 7-chloro compound, which is then hydrogenolyzed to yield BW301U. This compound is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthesis of Heat Resistance Polymers A novel dicarboxylic acid was synthesized from 2,5-bis(4-aminobenzylidene)cyclopentanone and trimellitic anhydride, leading to the creation of six new heat-resistant poly(amide-imide)s (PAIs) with impressive inherent viscosities. These PAIs were synthesized through direct polycondensation reactions involving N,N′-[2,5-bis(4-aminobenzylidene)cyclopentanone]bistrimellitimide acid with various aromatic diamines. The resulting polymers exhibit remarkable heat resistance and solubility properties (Hajibeygi, Faghihi, & Shabanian, 2011).

Properties

IUPAC Name

(5E)-1-methyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-17-14(19)10(13(18)16-15(17)20)7-9-11(22-3)5-8(21-2)6-12(9)23-4/h5-7H,1-4H3,(H,16,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNUUFQXFXQCRH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2OC)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=C(C=C2OC)OC)OC)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-methyl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.